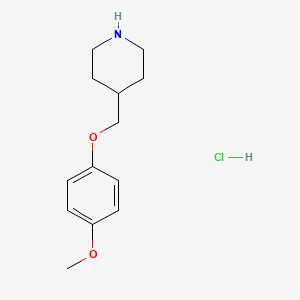

![molecular formula C13H20N2 B1324644 [3-(3-Phenylpyrrolidin-1-yl)propyl]amine CAS No. 924845-33-0](/img/structure/B1324644.png)

[3-(3-Phenylpyrrolidin-1-yl)propyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

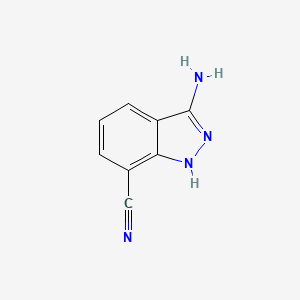

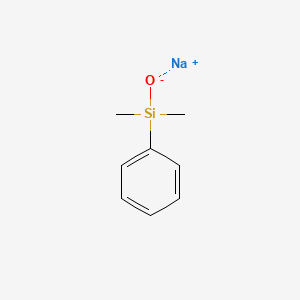

“[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the coupling reaction of starting carboxylic acids with appropriate amines . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in these compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to a pyrrolidine ring via a propyl chain. The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied for their anticonvulsant activity . The presence of the pyrrolidine-2,5-dione ring is important but not indispensable to retain anticonvulsant activity .Scientific Research Applications

Chemical Synthesis : The compound and its derivatives have been used in chemical synthesis. For instance, Črček et al. (2012) described the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, which are synthesized from itaconic acid. This process involves a five-step transformation followed by parallel amidation to afford the corresponding carboxamides in good overall yields (Črček et al., 2012).

Enantiodivergent Synthesis : Camps et al. (2007) described an enantiodivergent preparation of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives, using chiral auxiliary in a diastereoselective reaction (Camps et al., 2007).

Pharmaceutical Chemistry : Zhmurenko et al. (2019) synthesized new 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. They designed these compounds from racetam structures and studied their structure-activity relationship (Zhmurenko et al., 2019).

Medicinal Chemistry : Duan et al. (2019) reported the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, with potential therapeutic applications. They employed structure-based design and relationship studies for their synthesis (Duan et al., 2019).

Antitumor and Antimicrobial Research : Azmy et al. (2018) conducted a microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones. They used eco-friendly methods and confirmed the structural formula of the products through spectroscopic characterizations (Azmy et al., 2018).

Anticonvulsant and Antinociceptive Activities : Obniska et al. (2020) synthesized new propanamides and butanamides with significant anticonvulsant and antinociceptive activities. They studied their structure-activity relationship and suggested potential mechanisms of action (Obniska et al., 2020).

Mechanism of Action

Target of Action

It is known that phenylpyrrolidine derivatives can interact with multiple receptors . These interactions can lead to a variety of biological activities, making these compounds valuable for treatment development .

Mode of Action

One of the expected mechanisms of action is the “neurotransmitter antagonist”, which is related to a nootropic effect . This suggests that the compound may interact with its targets, leading to changes in neurotransmitter activity.

Biochemical Pathways

It is known that indole derivatives, which are structurally similar to phenylpyrrolidine derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [3-(3-Phenylpyrrolidin-1-yl)propyl]amine may also influence a variety of biochemical pathways.

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

In silico data showed neuroprotective features of a similar compound, which were further supported by in vitro experiments in a glutamate excitotoxicity-induced model in newborn rat cortical neuron cultures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Analysis

Biochemical Properties

[3-(3-Phenylpyrrolidin-1-yl)propyl]amine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to act as a versatile scaffold, potentially binding to active sites of enzymes and modulating their activity. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammatory processes . Additionally, the phenyl group may facilitate interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, this compound can alter downstream signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring can fit into enzyme active sites, either inhibiting or activating their function. For instance, it may inhibit enzymes like COX-2 by occupying the active site and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can be stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression or metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects are often observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450s may play a role in the oxidation of this compound, while conjugation reactions with glutathione or glucuronic acid facilitate its elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) or solute carrier (SLC) family members. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, this compound may be found in the nucleus, where it can interact with transcription factors and modulate gene expression.

properties

IUPAC Name |

3-(3-phenylpyrrolidin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-8-4-9-15-10-7-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWBNKZIXYWKTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

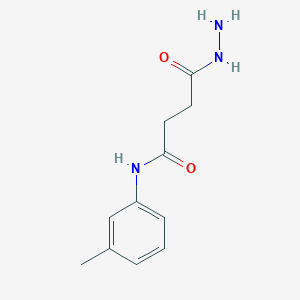

![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)